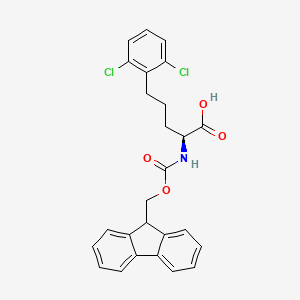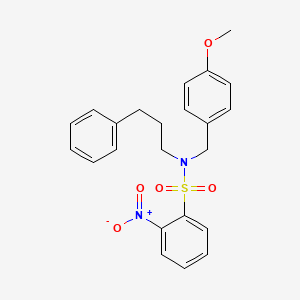
2-Bromo-4-methoxy-1-thiocyanatobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-methoxy-1-thiocyanatobenzene is an organic compound with the molecular formula C8H6BrNOS It is a derivative of benzene, featuring bromine, methoxy, and thiocyanate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-methoxybenzene (anisole) as the starting material.
Bromination: Anisole undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to yield 2-bromo-4-methoxybenzene.
Thiocyanation: The brominated product is then subjected to thiocyanation. This can be achieved using thiocyanate salts (e.g., potassium thiocyanate, KSCN) in the presence of a suitable oxidizing agent like hydrogen peroxide (H2O2) or iodine (I2).
Industrial Production Methods
Industrial production methods for 2-Bromo-4-methoxy-1-thiocyanatobenzene would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom in 2-Bromo-4-methoxy-1-thiocyanatobenzene can be substituted by nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The thiocyanate group can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 2-methoxy-4-methoxy-1-thiocyanatobenzene.
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of thiol derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine
Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Biochemical Studies: Used in studies to understand the interaction of thiocyanate-containing compounds with biological systems.
Industry
Dye and Pigment Production: Utilized in the synthesis of dyes and pigments due to its aromatic structure and functional groups.
Agricultural Chemicals: Potential use in the development of new agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-methoxy-1-thiocyanatobenzene depends on its application. In biological systems, the thiocyanate group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The bromine and methoxy groups can also influence the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methoxybenzene: Lacks the thiocyanate group, making it less reactive in certain types of chemical reactions.
4-Methoxy-1-thiocyanatobenzene:
2-Bromo-1-thiocyanatobenzene: Lacks the methoxy group, altering its electronic properties and reactivity.
Uniqueness
2-Bromo-4-methoxy-1-thiocyanatobenzene is unique due to the presence of all three functional groups (bromine, methoxy, and thiocyanate) on the benzene ring
Propriétés
Formule moléculaire |
C8H6BrNOS |
|---|---|
Poids moléculaire |
244.11 g/mol |
Nom IUPAC |
(2-bromo-4-methoxyphenyl) thiocyanate |
InChI |
InChI=1S/C8H6BrNOS/c1-11-6-2-3-8(12-5-10)7(9)4-6/h2-4H,1H3 |
Clé InChI |
XOKQVNVSVBVOSI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)SC#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12827632.png)



![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-9-phenyl-9H-carbazole](/img/structure/B12827686.png)
![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12827688.png)
![2-{[2-(3-Methylthiomorpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B12827691.png)

![(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B12827697.png)

![1-(5-Methyl-1H-benzo[d]imidazol-1-yl)propan-1-one](/img/structure/B12827702.png)
